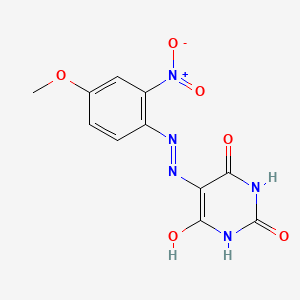
Alloxan, 5-((4-methoxy-2-nitrophenyl)hydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alloxan, 5-((4-methoxy-2-nitrophenyl)hydrazone) is a derivative of alloxan, a compound known for its role in diabetes research. This compound is characterized by the presence of a hydrazone group attached to the alloxan core, with a 4-methoxy-2-nitrophenyl substituent. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of Alloxan, 5-((4-methoxy-2-nitrophenyl)hydrazone) typically involves the reaction of alloxan with 4-methoxy-2-nitrophenylhydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Alloxan, 5-((4-methoxy-2-nitrophenyl)hydrazone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alloxan, 5-((4-methoxy-2-nitrophenyl)hydrazone) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diabetes and cancer.
Mechanism of Action
The mechanism of action of Alloxan, 5-((4-methoxy-2-nitrophenyl)hydrazone) involves its interaction with cellular components. It is known to generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. This compound targets specific molecular pathways, including the inhibition of enzymes like glucokinase in pancreatic beta cells, which affects insulin secretion .
Comparison with Similar Compounds
Alloxan, 5-((4-methoxy-2-nitrophenyl)hydrazone) can be compared with other hydrazone derivatives and nitrophenyl compounds. Similar compounds include:
Alloxan monohydrate: Known for its diabetogenic effects.
Ninhydrin: Used in biochemical assays and as a reagent for detecting amino acids.
Other hydrazones: Such as those derived from different aldehydes and ketones, which may have varying biological activities. The uniqueness of Alloxan, 5-((4-methoxy-2-nitrophenyl)hydrazone) lies in its specific substituent groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
31353-87-4 |
|---|---|
Molecular Formula |
C11H9N5O6 |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
6-hydroxy-5-[(4-methoxy-2-nitrophenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9N5O6/c1-22-5-2-3-6(7(4-5)16(20)21)14-15-8-9(17)12-11(19)13-10(8)18/h2-4H,1H3,(H3,12,13,17,18,19) |
InChI Key |
WMWVIURRDKYWCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=C(NC(=O)NC2=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















